N-(5-iodo-6-methylpyridin-2-yl)-2-nitrobenzamide
Description
N-(5-iodo-6-methylpyridin-2-yl)-2-nitrobenzamide is a chemical compound with the molecular formula C12H10IN3O3. It is characterized by the presence of an iodine atom, a nitro group, and a pyridine ring, making it a compound of interest in various fields of scientific research.
Properties
IUPAC Name |
N-(5-iodo-6-methylpyridin-2-yl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10IN3O3/c1-8-10(14)6-7-12(15-8)16-13(18)9-4-2-3-5-11(9)17(19)20/h2-7H,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHFHDCMQIEKAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10IN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-iodo-6-methylpyridin-2-yl)-2-nitrobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-iodo-6-methyl-2-pyridinamine and 2-nitrobenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The 5-iodo-6-methyl-2-pyridinamine is dissolved in dichloromethane, and triethylamine is added to the solution. The 2-nitrobenzoyl chloride is then added dropwise to the reaction mixture while maintaining the temperature at around 0°C. The reaction mixture is stirred for several hours at room temperature.
Purification: The product is purified by recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-iodo-6-methylpyridin-2-yl)-2-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, solvents like ethanol or dimethylformamide, and bases like sodium hydroxide.
Reduction Reactions: Hydrogen gas, palladium on carbon catalyst, and solvents like ethanol.
Oxidation Reactions: Potassium permanganate, water, and acidic conditions.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the iodine atom.
Reduction Reactions: N-(5-amino-6-methyl-2-pyridinyl)-2-nitrobenzamide.
Oxidation Reactions: N-(5-iodo-6-carboxy-2-pyridinyl)-2-nitrobenzamide.
Scientific Research Applications
N-(5-iodo-6-methylpyridin-2-yl)-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-iodo-6-methylpyridin-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The iodine atom and pyridine ring may facilitate binding to proteins or enzymes, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-iodo-6-methyl-2-pyridinyl)-2,4-dimethylbenzamide
- N-(5-iodo-6-methyl-2-pyridinyl)-4-isobutoxybenzamide
- N-(5-iodo-6-methyl-2-pyridinyl)-2-methylbenzamide
Uniqueness
N-(5-iodo-6-methylpyridin-2-yl)-2-nitrobenzamide is unique due to the presence of both an iodine atom and a nitro group, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
